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Compound of Interest

Compound Name: Boc-Thr(Fmoc-Phe)-OH

Cat. No.: B13136678

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Nature of Boc-Thr(Fmoc-
Phe)-OH as an Isoacyl Dipeptide
Boc-Thr(Fmoc-Phe)-OH is a specialized dipeptide derivative crucial in synthetic peptide

chemistry. Its structure is unique in that the Phenylalanine (Phe) residue is not linked to the α-

amino group of Threonine (Thr), but rather to its side-chain hydroxyl group, forming an ester

linkage. This arrangement classifies Boc-Thr(Fmoc-Phe)-OH as an isoacyl dipeptide, also

known as a depsipeptide. Such structures are employed to navigate challenges in peptide

synthesis, particularly to mitigate aggregation by disrupting typical inter-chain hydrogen

bonding patterns.[1] The N-terminus of Threonine is protected by a tert-butoxycarbonyl (Boc)

group, while the Phenylalanine's N-terminus is protected by a fluorenylmethyloxycarbonyl

(Fmoc) group. The C-terminus of the Phenylalanine remains as a free carboxylic acid.

This guide provides a detailed exploration of the expected spectroscopic data for Boc-
Thr(Fmoc-Phe)-OH, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR)

spectroscopy. While experimental spectra for this specific compound are not readily available in
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the public domain, this document, grounded in established principles of spectroscopic analysis

for protected amino acids and peptides, will serve as a robust reference for its characterization.

Molecular and Physicochemical Properties
A foundational aspect of any spectroscopic analysis is the understanding of the molecule's

basic properties.

Property Value Source

Molecular Formula C33H36N2O8 [2]

Molecular Weight 588.6 g/mol [2]

CAS Number 944283-40-3 [2]

Appearance White powder Chem-Impex

Mass Spectrometry Analysis
Mass spectrometry is a pivotal technique for confirming the molecular weight and elucidating

the structure of synthetic peptides through fragmentation analysis. For Boc-Thr(Fmoc-Phe)-
OH, Electrospray Ionization (ESI) would be a suitable method, typically yielding the protonated

molecular ion [M+H]+ in the positive ion mode.

Expected Molecular Ion:

Ion Expected m/z

[M+H]+ 589.6

[M+Na]+ 611.6

The high-resolution mass spectrum would be expected to confirm the elemental composition of

C33H36N2O8.

Fragmentation Pathway
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Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would provide structural confirmation.

The fragmentation is predictable, with the most labile bonds being the ester linkage and the

protecting groups.

[M+H]+ 
 m/z 589.6

Loss of isobutylene 
 (-56 Da)

- C4H8

Loss of Fmoc group 
 (-222 Da)

- Fmoc

Cleavage of ester bond 
 (Loss of Fmoc-Phe-OH, -387 Da)

- Fmoc-Phe-OH

[M+H - C4H8]+ 
 m/z 533.6

[M+H - Fmoc]+ 
 m/z 367.6

[Boc-Thr-OH2]+ 
 m/z 202.2

Click to download full resolution via product page

Key Expected Fragment Ions:

m/z Identity Rationale

533.6 [M+H - C4H8]+

Loss of isobutylene from the

Boc group is a characteristic

fragmentation.

489.6 [M+H - Boc]+ Loss of the entire Boc group.

367.6 [M+H - Fmoc]+
Cleavage of the fluorenyl

group.

202.2 [Boc-Thr-OH2]+

Cleavage of the ester bond,

with protonation of the

resulting Boc-Threonine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom

in the molecule. For Boc-Thr(Fmoc-Phe)-OH, a combination of 1H and 13C NMR would be

essential for full structural verification. The following are predicted chemical shifts based on the

known values for the constituent parts of the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the

aromatic protons of the Fmoc and Phe groups, the aliphatic protons of the amino acid side

chains and backbones, and the protons of the Boc protecting group.

{Aromatic Protons | ~7.2-7.9 ppm | Fmoc and Phe groups}

{Amide & Carboxylic Acid Protons | ~8.0-12.0 ppm | NH and COOH}

{Alpha & Beta Protons | ~3.0-5.0 ppm | Thr and Phe backbones}

{Boc Protons | ~1.4 ppm | (CH3)3C}

{Thr Methyl Protons | ~1.2 ppm | CH3}

Click to download full resolution via product page

Predicted ¹H NMR Chemical Shifts:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~12.0 br s 1H COOH

The carboxylic

acid proton is

typically broad

and downfield.

~7.2-7.9 m 13H Ar-H

Aromatic protons

of the Fmoc and

Phenylalanine

rings. Data for

Fmoc-Phe-OH

shows these

signals in this

region.[3]

~5.0-5.2 m 1H Thr β-H

The proton on

the carbon

bearing the ester

linkage will be

shifted downfield.

~4.1-4.4 m 3H Fmoc CH, CH2

Protons of the

fluorenyl group's

methylene and

methine.

~4.0 m 1H Thr α-H
Alpha proton of

the Threonine.

~4.6 m 1H Phe α-H

Alpha proton of

the

Phenylalanine.

~3.1 m 2H Phe β-CH2

Beta protons of

the

Phenylalanine

side chain.
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~1.4 s 9H Boc (CH3)3

A characteristic

singlet for the

nine equivalent

protons of the

Boc group.

~1.2 d 3H Thr γ-CH3

Methyl group of

the Threonine

side chain,

appearing as a

doublet due to

coupling with the

β-proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will corroborate the structure by showing the expected number of

carbon signals in their characteristic chemical shift regions.

Predicted ¹³C NMR Chemical Shifts:
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Chemical Shift (ppm) Assignment Rationale

~170-175
C=O (Carboxylic Acid and

Ester)

Carbonyl carbons of the

carboxylic acid and the ester

linkage.

~155-157 C=O (Urethane)
Carbonyl carbons of the Boc

and Fmoc protecting groups.

~120-145 Aromatic C
Aromatic carbons of the Fmoc

and Phenylalanine rings.

~80 Boc quaternary C
The quaternary carbon of the

Boc group.

~65-75 Thr β-C and Fmoc CH2

The carbon of the Threonine

side chain involved in the ester

linkage and the methylene

carbon of the Fmoc group.

~50-60 α-Carbons

The α-carbons of the

Threonine and Phenylalanine

residues.

~47 Fmoc CH
The methine carbon of the

Fmoc group.

~37 Phe β-C
The β-carbon of the

Phenylalanine side chain.

~28 Boc CH3
The methyl carbons of the Boc

group.

~20 Thr γ-C
The methyl carbon of the

Threonine side chain.

Experimental Protocols
To acquire the data discussed, the following general protocols would be employed.

Mass Spectrometry
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Sample Preparation: Dissolve a small amount of Boc-Thr(Fmoc-Phe)-OH in a suitable

solvent such as methanol or acetonitrile with 0.1% formic acid to aid ionization.

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

MS1 Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the

[M+H]+ and other adducts.

MS/MS Acquisition: Select the [M+H]+ ion (m/z 589.6) for collision-induced dissociation

(CID) to generate fragment ions. The collision energy should be optimized to produce a rich

fragmentation spectrum.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent, such as DMSO-d6 or CDCl3. DMSO-d6 is often preferred for peptides as

it can help in observing exchangeable protons like those in NH and OH groups.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and

carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are highly recommended.
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Sample Preparation

NMR Data Acquisition

Data Analysis

Dissolve in Deuterated Solvent

¹H NMR

¹³C NMR

2D NMR (COSY, HSQC, HMBC)

Spectral Processing

Signal Assignment

Structure Confirmation

Click to download full resolution via product page

Conclusion
The structural elucidation of a complex synthetic molecule like Boc-Thr(Fmoc-Phe)-OH relies

on the synergistic application of mass spectrometry and NMR spectroscopy. This guide has
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provided a comprehensive overview of the expected spectroscopic data for this unique isoacyl

dipeptide. The predicted mass fragmentation pattern and NMR chemical shifts, based on the

known behavior of its constituent functional groups, offer a solid framework for researchers to

confirm the identity and purity of their synthesized product. The detailed interpretation and

rationale behind these predictions are intended to empower scientists in their analysis and to

underscore the importance of these techniques in modern drug development and peptide

chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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